3-Chloro-4,4-diethoxybutan-2-one
Overview
Description
3-Chloro-4,4-diethoxybutan-2-one is a chemical compound that is widely used in scientific research. It is a colorless liquid with a molecular weight of 206.67 g/mol. The compound is also known as Chloralodol and is used in various research applications due to its unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4,4-diethoxybutan-2-one is not well understood. However, it is believed that the compound acts as a nucleophile and reacts with electrophiles to form new compounds. The compound is also known to undergo Michael addition reactions, which are used in the synthesis of various compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Chloro-4,4-diethoxybutan-2-one are not well studied. However, the compound is known to be relatively stable and does not undergo significant degradation under normal laboratory conditions. The compound is also known to be relatively non-toxic and does not pose significant health risks to researchers working with it.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Chloro-4,4-diethoxybutan-2-one in lab experiments is its versatility. The compound can be used in various research applications, and it is relatively easy to synthesize. Additionally, the compound is stable and non-toxic, making it safe to handle in the laboratory. However, one of the limitations of using 3-Chloro-4,4-diethoxybutan-2-one is that it is relatively expensive compared to other commonly used reagents.
Future Directions
There are many future directions for the use of 3-Chloro-4,4-diethoxybutan-2-one in scientific research. One potential area of research is the synthesis of new chiral auxiliaries and their use in asymmetric synthesis. Another potential area of research is the development of new heterocyclic compounds for use in medicinal chemistry. Additionally, the compound could be used in the synthesis of new pyridine derivatives with potential pharmaceutical applications.
Conclusion:
In conclusion, 3-Chloro-4,4-diethoxybutan-2-one is a versatile compound that is widely used in scientific research. It is used as a precursor in the synthesis of other compounds and is also used as a reagent in the synthesis of heterocyclic compounds. The compound is relatively stable and non-toxic, making it safe to handle in the laboratory. There are many future directions for the use of 3-Chloro-4,4-diethoxybutan-2-one in scientific research, including the synthesis of new chiral auxiliaries and heterocyclic compounds with potential medicinal applications.
Scientific Research Applications
3-Chloro-4,4-diethoxybutan-2-one is a versatile compound that is used in various scientific research applications. It is used as a precursor in the synthesis of other compounds, such as pyridine derivatives, which are used in the pharmaceutical industry. The compound is also used in the synthesis of chiral auxiliaries, which are used in asymmetric synthesis. Additionally, 3-Chloro-4,4-diethoxybutan-2-one is used as a reagent in the synthesis of heterocyclic compounds, which have various applications in medicinal chemistry.
properties
IUPAC Name |
3-chloro-4,4-diethoxybutan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO3/c1-4-11-8(12-5-2)7(9)6(3)10/h7-8H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNGLYDWUQQPFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C(=O)C)Cl)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4,4-diethoxybutan-2-one |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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